3-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Description
The compound 3-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (hereafter referred to as Compound A) is a thiazolidinone derivative with a molecular formula of C₂₃H₁₉N₃O₅S₂ and a molecular weight of 481.541 g/mol . Its structure features a Z-configured thiazolidinone core (5Z) fused to a 2-oxo-1-propylindole moiety and a terminal propanoic acid group. The propyl substituent on the indole nitrogen distinguishes it from shorter-chain analogs, while the propanoic acid enhances polarity compared to esterified derivatives .
Key identifiers include:
- ChemSpider ID: 4745783
- MDL Number: 879186-83-1
- IUPAC Name: 3-[(5Z)-5-(1-{2-[(2-Methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Properties
IUPAC Name |
3-[(5Z)-4-oxo-5-(2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-2-8-18-11-6-4-3-5-10(11)13(15(18)22)14-16(23)19(17(24)25-14)9-7-12(20)21/h3-6H,2,7-9H2,1H3,(H,20,21)/b14-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUDWWAUYDCMPG-YPKPFQOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multi-step organic synthesis. The key steps include the formation of the indole and thiazolidine rings, followed by their coupling and subsequent functionalization to introduce the propanoic acid group. Common reagents used in these reactions include various aldehydes, ketones, and thiourea derivatives, under conditions such as reflux in organic solvents and the use of catalysts like acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to increase reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 3-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity and thus affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |
|---|---|---|---|---|
| Compound A | C₂₃H₁₉N₃O₅S₂ | 481.541 | Propyl (indole N), propanoic acid | Moderate aqueous solubility |
| Methyl-substituted analog | C₁₉H₁₅N₃O₅S₂ | 429.47 | Methyl (indole N), propanoic acid | Lower lipophilicity |
| Ethyl ester derivative | C₂₅H₂₁N₃O₅S₂ | 509.58 | Propyl (indole N), ethyl ester | Higher lipophilicity |
Key Observations :
- Terminal Functional Group: The propanoic acid in Compound A improves solubility in polar solvents relative to ethyl esters (e.g., derivatives in ), which may influence bioavailability and metabolic stability .
Crystallographic and Conformational Analysis
The Z-configuration at the 5-position likely induces planar geometry in the thiazolidinone-indole system, analogous to related structures in .
Research Implications and Gaps
- Activity Studies: Limited data exist on Compound A’s biological efficacy. Comparative studies with methyl-substituted and esterified analogs are needed to quantify potency differences.
- Structural Analysis : X-ray crystallography (using SHELX or WinGX) would clarify how the propyl group and Z-configuration influence molecular packing .
Biological Activity
The compound 3-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidine ring which is known for its diverse biological activity. Its structure can be represented as follows:
Anticancer Properties
Research has shown that thiazolidine derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have been reported to induce apoptosis in various cancer cell lines through both extrinsic and intrinsic pathways. A study demonstrated that thiazolidinone derivatives showed promising results against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations .
The proposed mechanisms by which thiazolidine derivatives exert their anticancer effects include:
- Inhibition of Cell Proliferation : The compounds may inhibit key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells .
Antimicrobial Activity
Thiazolidine compounds have also been evaluated for their antimicrobial properties. They exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with essential metabolic pathways .
Study 1: Anticancer Efficacy
In a comparative study involving several thiazolidine derivatives, one particular compound demonstrated an IC50 value of 18 µM against MCF-7 cells, significantly lower than the reference drug irinotecan. This suggests a high potential for development as an anticancer agent .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of thiazolidine derivatives against Staphylococcus aureus and Escherichia coli. The most active compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating substantial antimicrobial potential .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Observed Effect |
|---|---|---|
| Thiazolidinone A | Anticancer | Induces apoptosis |
| Thiazolidinone B | Antimicrobial | Inhibits bacterial growth |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
